
3-((4-甲基哌嗪-1-基)甲基)苯基硼酸
描述
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 234.11 and its IUPAC name is 3-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid . The InChI code for this compound is 1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of “3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” can be represented by the SMILES string: CN1CCN(CC2=CC=CC(B(O)O)=C2)CC1 . This indicates that the compound contains a 4-methylpiperazine group attached to a phenylboronic acid group.Physical And Chemical Properties Analysis
“3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid” is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
色谱中的选择性分离
苯基硼酸用于通过形成环状硼酸酯配合物选择性分离含有邻二醇基团的化合物,例如核苷、儿茶酚胺、类固醇和药物 .
药物递送系统
苯基硼酸聚合物 (PBA 聚合物) 被探索为用于药物递送库的刺激响应材料 .
组织工程
艾滋病预防
生物分子检测和传感
苯基硼酸与包括糖在内的多元醇形成可逆的络合物,用于生物分子检测/传感平台 .
糖尿病管理
苯基硼酸功能化缀合物可以作为葡萄糖敏感聚合物,实现自调节的胰岛素释放 .
伤口愈合
肿瘤靶向
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
生化分析
Biochemical Properties
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes that interact with boronic acid groups. This compound is known to form reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. Additionally, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can inhibit the activity of specific kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Molecular Mechanism
At the molecular level, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the active site residues of target enzymes, leading to their inhibition. This compound can also bind to other biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions . These binding interactions can result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in laboratory settings are important factors to consider when studying its effects over time. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products . Long-term studies have shown that 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic anion transporters, and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid within tissues is also dependent on its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be directed to the cytoplasm or other organelles, where it can exert its effects on cellular processes .
属性
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSQFNJGUKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

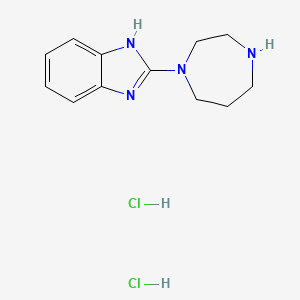
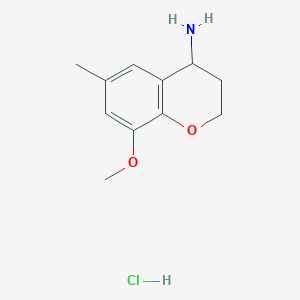

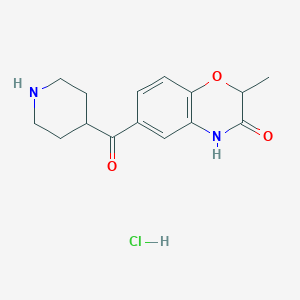
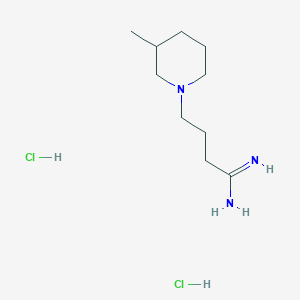

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)

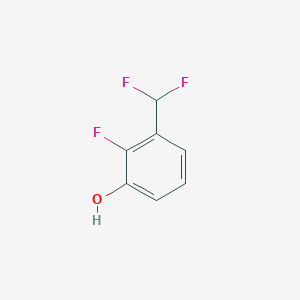

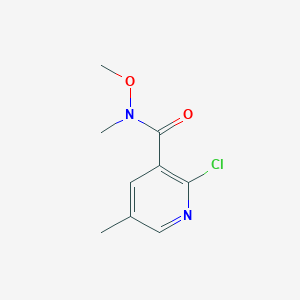
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)
